molecular formula C10H11FO2 B1443008 3-(2-fluoro-3-methylphenyl)propanoic acid CAS No. 955403-63-1

3-(2-fluoro-3-methylphenyl)propanoic acid

Cat. No.: B1443008
CAS No.: 955403-63-1
M. Wt: 182.19 g/mol
InChI Key: ZZYWGJGSRCIFSU-UHFFFAOYSA-N
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Description

3-(2-fluoro-3-methylphenyl)propanoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-fluoro-3-methylphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-Fluoro-3-methylbenzene, which is commercially available or can be synthesized through various methods.

    Grignard Reaction: The 2-Fluoro-3-methylbenzene is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding Grignard reagent.

    Carboxylation: The Grignard reagent is then reacted with carbon dioxide to introduce the carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2-fluoro-3-methylphenyl)propanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand the effects of fluorine substitution on biological activity.

Medicine:

    Drug Development: It serves as a precursor for the development of anti-inflammatory and analgesic drugs due to its structural similarity to other known therapeutic agents.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 2-Fluoro-3-methylbenzoic acid
  • 3-(2-Fluoro-4-methyl-phenyl)-propionic acid
  • 3-(2-Fluoro-3-chloro-phenyl)-propionic acid

Comparison:

  • Uniqueness: The unique combination of the fluorine atom and the methyl group in 3-(2-fluoro-3-methylphenyl)propanoic acid imparts distinct chemical and biological properties compared to its analogs.
  • Chemical Properties: The presence of the fluorine atom can influence the compound’s reactivity, stability, and solubility.
  • Biological Activity: The specific substitution pattern on the benzene ring can affect the compound’s interaction with biological targets, leading to variations in its pharmacological effects.

Properties

IUPAC Name

3-(2-fluoro-3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-3-2-4-8(10(7)11)5-6-9(12)13/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYWGJGSRCIFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium hydroxide (387 mg, 6.9 mmol) was dissolved in water (8 ml) followed by the addition of 2-(2-fluoro-3-methyl-benzyl)-malonic acid diethyl ester (973 mg, 3.44 mmol). The mixture was refluxed for 5 h followed by removal of the ethanol under reduced pressure. Concentrated sulfuric acid (0.59 ml) was added to the remaining aqueous solution and refluxing was continued for 18 h. The reaction mixture was cooled to 0° C. and the precipitated product was filtered off, washed with water and dried at HV to give 433 mg (69%) of 3-(2-fluoro-3-methyl-phenyl)-propionic acid. LC-MS: tR=0.84 min; [M+H]+=183.20.
Quantity
387 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
973 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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